Phenol, 4-[(2,4-diamino-5-pyrimidinyl)methyl]-
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Overview
Description
Phenol, 4-[(2,4-diamino-5-pyrimidinyl)methyl]- is a chemical compound with a complex structure that includes a phenol group and a pyrimidine ring.
Preparation Methods
The synthesis of Phenol, 4-[(2,4-diamino-5-pyrimidinyl)methyl]- typically involves the reaction of 2,4-diamino-5-pyrimidinemethanol with phenol under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Phenol, 4-[(2,4-diamino-5-pyrimidinyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Phenol, 4-[(2,4-diamino-5-pyrimidinyl)methyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Phenol, 4-[(2,4-diamino-5-pyrimidinyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in DNA synthesis or repair, thereby exerting its biological effects .
Comparison with Similar Compounds
Phenol, 4-[(2,4-diamino-5-pyrimidinyl)methyl]- can be compared with other similar compounds, such as:
Phenol, 4-[(2,4-diamino-5-pyrimidinyl)methyl]-2,6-dimethoxy-: This compound has additional methoxy groups, which may alter its chemical and biological properties.
2,4-Diamino-5-phenyl-6-ethylpyrimidine: This compound has a phenyl and ethyl group instead of the phenol group, leading to different reactivity and applications.
The uniqueness of Phenol, 4-[(2,4-diamino-5-pyrimidinyl)methyl]- lies in its specific structure, which allows for unique interactions and applications in various fields .
Biological Activity
Phenol, 4-[(2,4-diamino-5-pyrimidinyl)methyl]- is a compound that exhibits significant biological activity, particularly in antimicrobial and anticancer domains. This article presents a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₂N₄O
- Molecular Weight : 216.24 g/mol
- Melting Point : Approximately 298-300 °C
- Boiling Point : Predicted at 538 °C
The compound features a phenolic hydroxyl group linked to a pyrimidine ring with amino substitutions, which is crucial for its biological activity. This structural configuration enables interactions with various biological targets, particularly enzymes involved in DNA synthesis and metabolism.
Phenol, 4-[(2,4-diamino-5-pyrimidinyl)methyl]- is believed to function primarily as an inhibitor of dihydrofolate reductase (DHFR) , an enzyme essential for the synthesis of nucleic acids. By inhibiting DHFR, the compound disrupts folate metabolism, which is vital for cell proliferation and survival in both bacterial and cancerous cells.
Antimicrobial Properties
Research indicates that this compound possesses notable antimicrobial activity , particularly against anaerobic bacteria. Studies have shown high in vitro efficacy against organisms such as Bacteroides species and Fusobacterium, often exceeding the effectiveness of standard antibiotics like metronidazole . The following table summarizes the antibacterial activity of related pyrimidine derivatives:
Compound Name | Molecular Formula | Activity Against | MIC (µg/mL) |
---|---|---|---|
Trimethoprim | C₁₁H₁₄N₄O₃S | Various Gram-positive bacteria | 0.25–1 |
Phenol, 4-[(2,4-diamino-5-pyrimidinyl)methyl]- | C₁₁H₁₂N₄O | Anaerobic bacteria | Not specified |
Metronidazole | C₆H₉N₃O₃ | Anaerobic bacteria | 0.5–2 |
Anticancer Activity
In addition to its antimicrobial effects, Phenol, 4-[(2,4-diamino-5-pyrimidinyl)methyl]- has been investigated for its potential as an anticancer agent . Compounds structurally similar to it have shown promising results in inhibiting the growth of various cancer cell lines. For instance, studies have reported IC50 values in the low micromolar range against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating significant cytotoxicity compared to standard chemotherapeutics like 5-Fluorouracil .
Case Studies and Research Findings
-
Antibacterial Activity Study :
A series of experiments demonstrated that derivatives of pyrimidine compounds exhibited high antibacterial activity against both aerobic and anaerobic bacteria. Specifically, derivatives similar to Phenol, 4-[(2,4-diamino-5-pyrimidinyl)methyl]- were found to be effective against Neisseria gonorrhoeae and Staphylococcus aureus with MIC values comparable to established antibiotics . -
Anticancer Efficacy :
In vitro studies highlighted that certain derivatives showed superior growth inhibition in cancer cells compared to traditional treatments. The mechanism was attributed to the induction of apoptosis through caspase activation pathways . -
Pharmacokinetics and Toxicology :
Preliminary pharmacokinetic studies indicate favorable absorption profiles with adequate bioavailability following oral administration. Toxicological assessments revealed no acute toxicity at concentrations up to 2000 mg/kg in animal models .
Properties
CAS No. |
30077-67-9 |
---|---|
Molecular Formula |
C11H12N4O |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
4-[(2,4-diaminopyrimidin-5-yl)methyl]phenol |
InChI |
InChI=1S/C11H12N4O/c12-10-8(6-14-11(13)15-10)5-7-1-3-9(16)4-2-7/h1-4,6,16H,5H2,(H4,12,13,14,15) |
InChI Key |
CEFCYXFPPQNRCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(N=C2N)N)O |
Origin of Product |
United States |
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